molecular formula C9H18N2O2 B13448354 N-Boc-piperazine-2,2,6,6-D4

N-Boc-piperazine-2,2,6,6-D4

Cat. No.: B13448354
M. Wt: 190.28 g/mol
InChI Key: CWXPZXBSDSIRCS-KXGHAPEVSA-N
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Description

N-Boc-piperazine-2,2,6,6-D4 is a deuterium-labeled compound with the molecular formula C9H14D4N2O2 and a molecular weight of 190.28 g/mol. This compound is a derivative of piperazine, where the hydrogen atoms at positions 2, 2, 6, and 6 are replaced with deuterium atoms. The Boc (tert-butoxycarbonyl) group is used to protect the nitrogen atoms in the piperazine ring during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Buchwald-Hartwig amination, where piperazine is reacted with an aryl halide in the presence of a palladium catalyst . Another method involves the Cu-catalyzed Ullmann-Goldberg reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of N-Boc-piperazine-2,2,6,6-D4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-piperazine-2,2,6,6-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, deprotected piperazine, and substituted piperazine derivatives .

Scientific Research Applications

N-Boc-piperazine-2,2,6,6-D4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace biochemical pathways in vivo.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Boc-piperazine-2,2,6,6-D4 involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atoms, allowing selective reactions at other positions in the molecule. The deuterium atoms provide stability and enable the tracing of the compound in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Similar in structure but without deuterium atoms.

    N-Boc-piperazine-2,2,6,6-D4: The deuterium-labeled version of 1-Boc-piperazine.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use in isotopic labeling studies. This compound provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2

InChI Key

CWXPZXBSDSIRCS-KXGHAPEVSA-N

Isomeric SMILES

[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Origin of Product

United States

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